Benzo[h]quinoline-2,4(1H,3H)-dione
Description
Benzo[h]quinoline-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a fused quinoline core with ketone groups at positions 2 and 2. These compounds are synthesized via thermal condensation of substituted anilines with malonic acid derivatives or halogenation/bromination reactions of hydroxyquinolinones . Their structural rigidity and electron-deficient aromatic systems make them attractive for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1H-benzo[h]quinoline-2,4-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-6H,7H2,(H,14,16) |
InChI Key |
FFYXGASVRXLVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)NC1=O |
Origin of Product |
United States |
Preparation Methods
Representative Experimental Data
| Example | 2-Hydroxybenzamide (g, mol) | Pyridine Catalyst (g, mol) | Water (g) | Phosgene (g, mol) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 138.5 (1.0) | 1.59 (0.02) pyridine | 554 | 109.4 (1.1) | 50 | 95.8 | 98.2 |
| 4 | 138.5 (1.0) | 4.7 (0.05) 4-methylpyridine | 831 | 119.3 (1.2) | 60 | 97.2 | 99.0 |
| 5 | 138.5 (1.0) | 1.24 (0.01) 2,4,6-trimethylpyridine | 1108 | 149.1 (1.5) | 70 | 96.2 | 98.9 |
| 6 | 138.5 (1.0) | 9.13 (0.1) 2-methylpyridine | 1385 | 198.8 (2.0) | 70 | 95.5 | 98.0 |
This method achieves yields between 95.5% and 97.8% and product purity of 98.0–99.5% (by liquid chromatography external standard), making it suitable for industrial scale production.
Preparation via Palladium-Catalyzed Cross-Coupling and Cyclization
Although more complex and less direct, some synthetic routes to related benzoquinoline-dione derivatives involve palladium-catalyzed cross-coupling reactions (Sonogashira–Hagihara and Suzuki–Miyaura) followed by acid-mediated cycloisomerization. This approach is more common for polycyclic uracil derivatives but can be adapted for benzoquinoline-dione frameworks:
- Stepwise synthesis : Construction of the quinoline core via cross-coupling, then cyclization under acidic conditions.
- Advantages : Allows introduction of diverse substituents and functional groups.
- Limitations : Multi-step, requires palladium catalysts and careful control of reaction conditions.
This method is more suited for research-scale synthesis and derivatization rather than bulk preparation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of malonamide derivatives | N,N'-di(1-naphthyl)malonamide | Polyphosphoric acid (PPA) | 140–150 °C, 5 h | ~53 | Moderate yield, suitable for derivatives |
| Phosgene reaction with 2-hydroxybenzamide | 2-Hydroxybenzamide, phosgene | Pyridine or methylpyridines | 50–80 °C, 0.5–1 h, aqueous | 95–97 | High yield, industrially scalable |
| Pd-catalyzed cross-coupling + cyclization | Various aryl halides and alkynes | Pd catalysts, acid cyclization | Multi-step, variable | Variable | Complex, for functionalized derivatives |
Research Findings and Industrial Relevance
- The phosgene-based aqueous method with pyridine catalysis stands out for its simplicity, high yield, and purity, making it the preferred industrial method.
- The use of substituted pyridines as catalysts can slightly improve yield and purity.
- The reaction is environmentally friendlier due to aqueous medium and mild temperatures.
- Post-reaction processing is straightforward: filtration, washing, and drying.
- The malonamide cyclization method is valuable for synthesizing analogues and derivatives but less efficient for bulk production.
- Pd-catalyzed methods provide synthetic flexibility but are less practical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzo[h]quinoline-2,4(1H,3H)-dione can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Benzo[h]quinoline-2,4(1H,3H)-dione is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antibacterial, antioxidant, and anticancer agents. These compounds are being investigated for their ability to interact with biological targets and pathways, making them promising candidates for drug development .
Industry: The compound is used in the production of materials with specific properties, such as fluorescence and bioactivity. Its derivatives are employed in the manufacturing of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzo[h]quinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares benzo[h]quinoline-2,4(1H,3H)-dione with similar bicyclic diones, focusing on synthesis, substituent effects, and biological activity.
Physicochemical Properties
| Property | Benzo[h]quinoline-2,4-dione | Pyrimido[4,5-b]quinoline-2,4-dione | Quinazoline-2,4-dione |
|---|---|---|---|
| Molecular Weight (g/mol) | ~213 (estimated) | 213–320 | 200–300 |
| Density (g/cm³) | ~1.4 (analog-based) | 1.434–1.688 | 1.3–1.5 |
| Melting Point (°C) | 138–243 (halogenated analogs) | 238–243 (methoxy derivatives) | 138–142 (chlorinated) |
Data derived from analogs in .
Key Research Findings
- Halogenation Efficiency: Chlorination of 4-hydroxyquinolin-2(1H)-ones with SO₂Cl₂ yields 3-chloro derivatives (e.g., 3-chloro-6-methoxy-3-propylquinoline-2,4-dione) with >75% efficiency, enabling scalable synthesis .
- Biological Optimization : 3-Substituted quinazoline-2,4-diones show dual activity in biological systems, with improved ADME profiles predicted via SwissADME .
- Structural Diversity: Bromination and azidation of quinoline-2,4-diones (e.g., 3-azido-1-benzyl-3-phenyl derivatives) expand utility in click chemistry and targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
